molecular formula C19H23NO3S B11484944 2-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

2-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11484944
M. Wt: 345.5 g/mol
InChI Key: ALYHHAJKLYCTMF-UHFFFAOYSA-N
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Description

2-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of sulfonyl tetrahydroisoquinolines This compound is characterized by the presence of an ethoxy group, two methyl groups, and a sulfonyl group attached to a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the sulfonylation of 1,2,3,4-tetrahydroisoquinoline with 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the phenyl ring.

Scientific Research Applications

2-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in cell growth and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
  • 2-[(4-Ethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
  • 2-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]isoquinoline

Uniqueness

Compared to similar compounds, 2-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is unique due to the specific arrangement of its functional groups. The presence of both ethoxy and dimethyl groups on the phenyl ring, along with the sulfonyl group, imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H23NO3S

Molecular Weight

345.5 g/mol

IUPAC Name

2-(4-ethoxy-2,5-dimethylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C19H23NO3S/c1-4-23-18-11-15(3)19(12-14(18)2)24(21,22)20-10-9-16-7-5-6-8-17(16)13-20/h5-8,11-12H,4,9-10,13H2,1-3H3

InChI Key

ALYHHAJKLYCTMF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCC3=CC=CC=C3C2)C

Origin of Product

United States

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